

Pharmacological & Behavioral Data of 4-AcO-EPT

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Compound Focus: 4-acetoxy EPT

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The data in the table below is sourced from a 2022 study that investigated the structure-activity relationships of various 4-substituted tryptamines. The experiments compared the prodrug **4-AcO-EPT** with its active metabolite, **4-HO-EPT** [1].

Compound Name	In Vitro 5-HT2A EC ₅₀ (nM)	In Vivo HTR ED ₅₀ (μmol/kg)	Prodrug for	Key Findings
4-HO-EPT	4.24 [1]	1.31 [1]	--	High-potency 5-HT2A receptor agonist; active metabolite of 4-AcO-EPT [1].
4-AcO-EPT	24.0 [1]	1.27 [1]	4-HO-EPT [1]	~6x less potent in vitro than its metabolite; similar in vivo potency suggests rapid conversion to 4-HO-EPT [1].

Abbreviations: EC₅₀: Half-maximal effective concentration (measure of in vitro potency). ED₅₀: Half-maximal effective dose (measure of in vivo potency). HTR: Head-twitch response (a behavioral proxy for 5-HT2A receptor activation in mice) [1].

Experimental Protocol Overview

The data presented above was generated using the following standard pharmacological methodologies [1]:

- **In Vitro Functional Assay:**

- **Objective:** To measure the potency and efficacy of the compounds at activating the human 5-HT_{2A} receptor.
- **Method:** Calcium mobilization assays were performed on cells engineered to express the human 5-HT_{2A} receptor. The response was measured as an increase in intracellular calcium levels upon receptor activation by the test compound.
- **Output:** EC₅₀ values were calculated from the generated concentration-response curves.

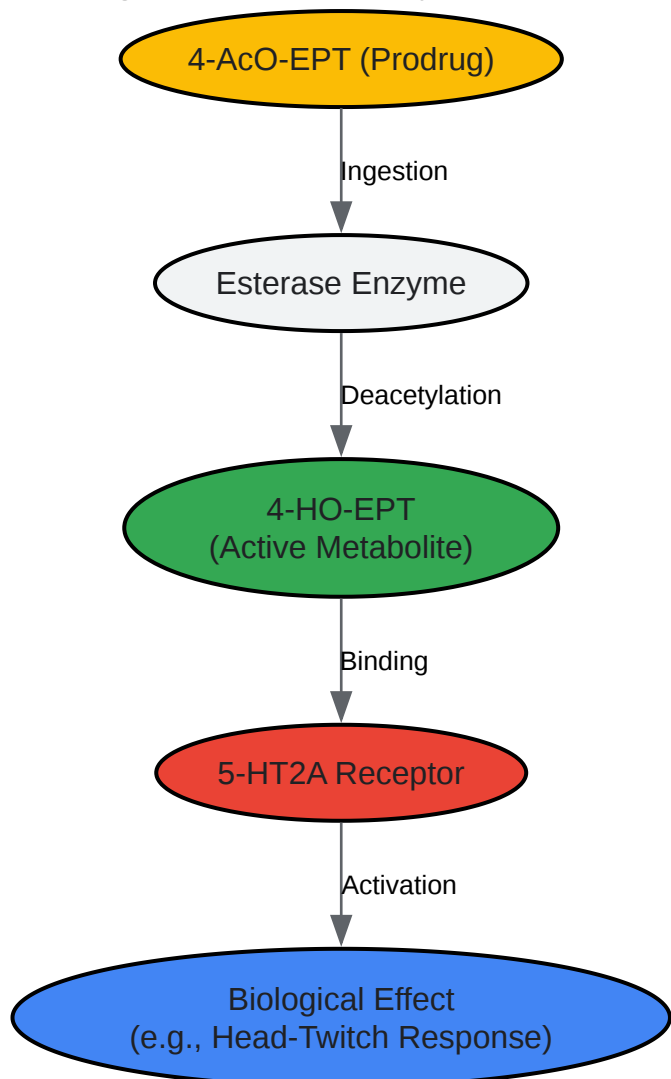
- **In Vivo Behavioral Assay (Head-Twitch Response):**

- **Objective:** To assess 5-HT_{2A} receptor activation in a live animal model.
- **Method:** C57BL/6J mice were administered the test compounds intraperitoneally. The number of head-twitches, a characteristic behavior induced by psychedelic 5-HT_{2A} agonists, was counted over a set period.
- **Output:** ED₅₀ values were calculated from the dose-response curves.

The Prodrug Pathway of 4-AcO-EPT

A key concept for understanding 4-AcO-EPT's activity is its role as a prodrug. The following diagram illustrates the established metabolic pathway, which is analogous to that of the classic psychedelic prodrug psilocybin [1] [2].

Prodrug Activation Pathway of 4-AcO-EPT



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This pathway explains the discrepancy between the **in vitro** and **in vivo** data for 4-AcO-EPT. While it is less potent directly at the receptor, its **in vivo** potency is similar to its active metabolite because it is rapidly converted in the body [1].

Research Gaps and Future Directions

To create a comprehensive metabolic profile comparison, the following data points are needed but were not located in the current search:

- **Human Metabolic Profile:** Specific data on the human hepatocyte metabolism of 4-AcO-EPT is absent. One study was found on a different compound (4-AcO-Diisopropyltryptamine), highlighting this gap [3].
- **Specific Metabolites:** Beyond the primary active metabolite 4-HO-EPT, the full panel of human metabolites (e.g., products of glucuronidation, oxidation) is not described in the available literature.
- **Pharmacokinetic Parameters:** Key metrics such as bioavailability, half-life, clearance, and volume of distribution for 4-AcO-EPT in humans or animal models are not available.

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References

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